molecular formula C14H8ClF3N2 B13793330 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 885271-43-2

2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B13793330
CAS No.: 885271-43-2
M. Wt: 296.67 g/mol
InChI Key: AXYORJDHRBMKHN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group and a chlorophenyl group makes this compound particularly interesting for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves the cycloannulation of appropriate precursors. One common method involves the use of a base-mediated [3 + 2]-cycloannulation strategy, where (E)-β-iodovinyl sulfones react with 1-aminopyridinium iodide under basic conditions . This method allows for the efficient construction of the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis and the use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield various substituted pyrazolo[1,5-a]pyridines .

Scientific Research Applications

2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

885271-43-2

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-11-4-1-9(2-5-11)13-7-12-6-3-10(14(16,17)18)8-20(12)19-13/h1-8H

InChI Key

AXYORJDHRBMKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2)C(F)(F)F)Cl

Origin of Product

United States

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